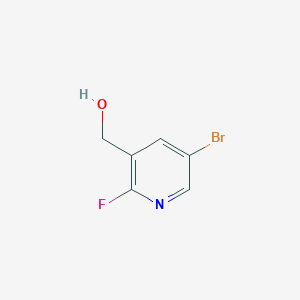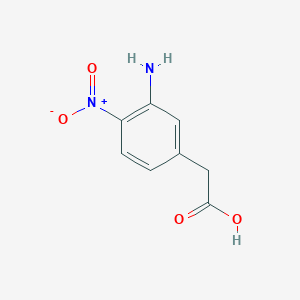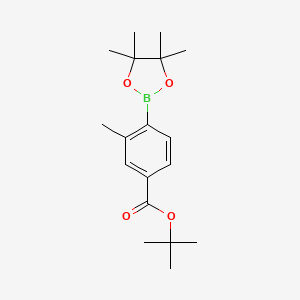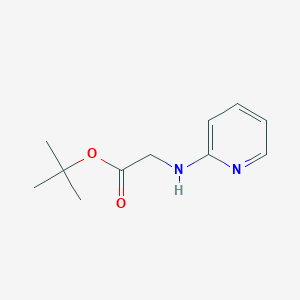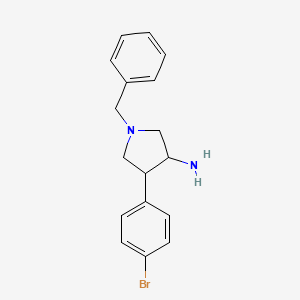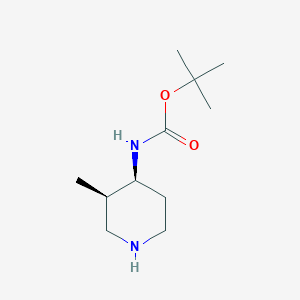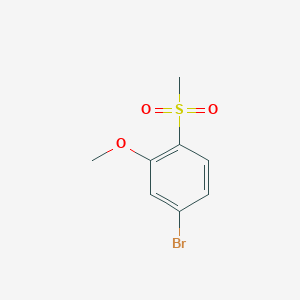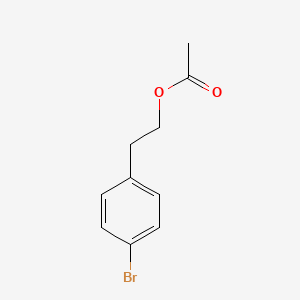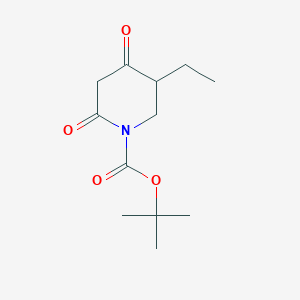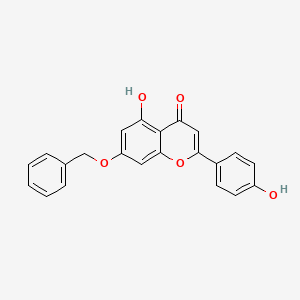
5,4'-Dihydroxy-7-(benzyloxy)flavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,4’-Dihydroxy-7-(benzyloxy)flavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound has garnered interest due to its potential therapeutic applications and its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,4’-Dihydroxy-7-(benzyloxy)flavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate flavone precursors.
Benzylation: The hydroxyl group at the 7th position is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 5,4’-Dihydroxy-7-(benzyloxy)flavone are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5,4’-Dihydroxy-7-(benzyloxy)flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.
Substitution: The hydroxyl and benzyloxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Investigated for its antioxidant properties and its ability to modulate biological pathways.
Medicine: Explored for its potential anti-inflammatory, anticancer, and neuroprotective effects.
作用機序
The mechanism of action of 5,4’-Dihydroxy-7-(benzyloxy)flavone involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
類似化合物との比較
Similar Compounds
5,7-Dimethoxyflavone: Known for its anti-inflammatory and anticancer properties.
5-Hydroxy-7,4’-dimethoxyflavone: Exhibits antifungal activity.
Polymethoxyflavones: Includes compounds like tangeretin and nobiletin, which have been studied for their anticancer and anti-inflammatory activities.
Uniqueness
5,4’-Dihydroxy-7-(benzyloxy)flavone is unique due to its specific hydroxyl and benzyloxy substitutions, which confer distinct biological activities and potential therapeutic applications compared to other flavonoids.
特性
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5/c23-16-8-6-15(7-9-16)20-12-19(25)22-18(24)10-17(11-21(22)27-20)26-13-14-4-2-1-3-5-14/h1-12,23-24H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBTUEUXZJDPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
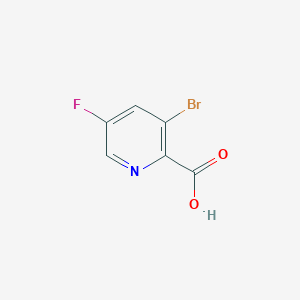
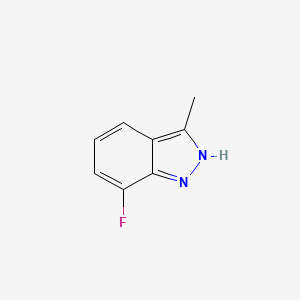
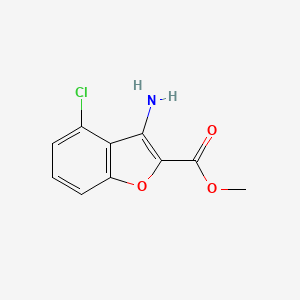
![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)
